PF-6422899

Catalog No.
S539292
CAS No.
1621002-23-0
M.F
C20H14ClFN4O2
M. Wt
396.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-6422899

CAS Number

1621002-23-0

Product Name

PF-6422899

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-prop-2-ynoxyquinazolin-6-yl]prop-2-enamide

Molecular Formula

C20H14ClFN4O2

Molecular Weight

396.8 g/mol

InChI

InChI=1S/C20H14ClFN4O2/c1-3-7-28-18-10-16-13(9-17(18)26-19(27)4-2)20(24-11-23-16)25-12-5-6-15(22)14(21)8-12/h1,4-6,8-11H,2,7H2,(H,26,27)(H,23,24,25)

InChI Key

AZLXGJFHSLQCPV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-6422899; PF6422899; PF 6422899;

The exact mass of the compound N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(prop-2-yn-1-yloxy)quinazolin-6-yl)acrylamide is 396.0789 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-6422899 (CAS: 1621002-23-0) is an alkynylated, irreversible epidermal growth factor receptor (EGFR) kinase inhibitor designed specifically as an activity-based probe (ABP) for chemoproteomic profiling. By covalently binding to active-site cysteine residues (such as C797 in EGFR) and featuring a terminal alkyne for downstream bioorthogonal click-chemistry functionalization, it enables the direct mapping of target engagement in intact cellular proteomes . For procurement and assay development, PF-6422899 serves as a critical benchmark tool for competitive activity-based protein profiling (ABPP), offering a highly selective baseline for evaluating the on- and off-target landscapes of novel covalent kinase inhibitors [1].

Substituting PF-6422899 with standard therapeutic EGFR inhibitors (like afatinib) or alternative ABPs (like PF-06672131) severely compromises assay resolution and target specificity. Standard therapeutic inhibitors lack the bioorthogonal alkyne handle required for fluorophore or biotin conjugation, rendering them useless for direct proteome-wide labeling and enrichment workflows . Furthermore, while other alkynylated probes like the dimethylaminomethyl (DMAM)-modified PF-06672131 are available, PF-6422899 demonstrates a fundamentally cleaner off-target reactivity profile[1]. Using a generic or structurally modified probe introduces confounding variables—such as broad off-target labeling of mitochondrial translocases—that obscure true kinase selectivity and generate false-positive background noise in competitive ABPP workflows[1].

Superior Proteome-Wide Selectivity in Low-Nanomolar ABPP

In comparative chemoproteomic studies using intact cellular proteomes, PF-6422899 demonstrated a highly restricted target landscape compared to its DMAM-modified derivative, PF-06672131. At a 1 nM probe concentration, PF-6422899 selectively labeled only two targets (EGFR and SOAT1). In contrast, PF-06672131 exhibited broad off-target reactivity, labeling 18 distinct target proteins at the same concentration, including significant engagement with ADP/ATP translocases [1].

Evidence DimensionNumber of off-target proteins labeled
Target Compound Data2 targets (EGFR and SOAT1)
Comparator Or BaselinePF-06672131 (18 distinct target proteins)
Quantified Difference89% reduction in off-target protein engagement
Conditions1 nM probe concentration in intact cellular proteome (PhosID-ABPP)

Procuring PF-6422899 ensures high-fidelity target mapping with minimal background noise, which is critical for accurate competitive profiling of new EGFR-directed drug candidates.

Enhanced ERBB2 (HER2) Labeling Efficiency

While both PF-6422899 and PF-06672131 show comparable labeling efficiencies for their primary target, EGFR, PF-6422899 exhibits distinct advantages in capturing related ErbB family members. Quantitative mass spectrometry analysis revealed that PF-6422899 provides a significantly higher labeling intensity for the ERBB2 (HER2) receptor compared to PF-06672131 [1]. This makes it a more robust probe for pan-ErbB profiling.

Evidence DimensionERBB2 receptor labeling intensity
Target Compound DataHigh labeling efficiency for ERBB2
Comparator Or BaselinePF-06672131 (Lower ERBB2 labeling efficiency)
Quantified DifferenceQualitatively higher specific ERBB2 engagement
ConditionsDose-dependent ABPP in intact cellular proteomes

For laboratories screening pan-ErbB inhibitors, PF-6422899 provides superior capture and quantification of ERBB2, preventing false negatives in target engagement assays.

Defined Secondary Covalent Target Engagement (SOAT1 C92)

Beyond EGFR C797, PF-6422899 provides highly specific and predictable secondary engagement, acting as a reliable dual-target probe at low concentrations. PhosID-ABPP data confirms that PF-6422899 covalently binds to cysteine 92 (C92) of sterol O-acyltransferase 1 (SOAT1) at a 1 nM concentration, reaching binding saturation without an increase in labeling intensity at higher concentrations[1]. This predictable saturation profile is absent in less selective probes.

Evidence DimensionCovalent binding saturation at low concentration
Target Compound DataSaturation at 1 nM for SOAT1 C92
Comparator Or BaselineNon-specific probes (dose-dependent background increase)
Quantified DifferenceComplete saturation at 1 nM without escalating background
Conditions1 nM probe concentration, PhosID-ABPP mapping

The predictable, saturable binding to a defined secondary target allows researchers to use PF-6422899 as a precise internal control for probe permeability and reactivity in complex lysates, ensuring batch-to-batch reproducibility in large-scale screening.

Competitive Activity-Based Protein Profiling (ABPP)

Due to its highly restricted off-target profile (labeling only EGFR and SOAT1 at 1 nM), PF-6422899 is the optimal scout probe for competitive ABPP assays. It allows researchers to pre-label proteomes to screen novel, un-tagged EGFR inhibitors by measuring the dose-dependent reduction in PF-6422899 binding, without the confounding background noise seen with broader probes like PF-06672131[1].

Site-Specific Target Landscape Mapping (PhosID-ABPP)

The terminal alkyne of PF-6422899 makes it perfectly suited for click-chemistry-based enrichment workflows, such as PhosID-ABPP. It enables the precise identification of drug-protein interactions at amino acid resolution, specifically mapping covalent attachments to active-site cysteines (e.g., EGFR C797) in intact cellular proteomes [1].

Dual EGFR/ERBB2 Inhibitor Development

Because PF-6422899 exhibits enhanced labeling efficiency for the ERBB2 receptor compared to other afatinib-derived probes, it is highly recommended for laboratories developing dual EGFR/HER2 covalent inhibitors. It serves as a reliable read-out tool to quantify target occupancy across multiple ErbB family members simultaneously[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

396.0789316 Da

Monoisotopic Mass

396.0789316 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
Lanning et al. A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, doi: 10.1038/nchembio.1582, published online 13 July 2014 http://www.nature.com/naturechemicalbiology

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